molecular formula C13H7F2NO B6375955 2-Cyano-5-(2,4-difluorophenyl)phenol CAS No. 1261953-50-7

2-Cyano-5-(2,4-difluorophenyl)phenol

Cat. No.: B6375955
CAS No.: 1261953-50-7
M. Wt: 231.20 g/mol
InChI Key: NOLKPZFYEZONED-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,4-difluorophenyl)phenol is an organic compound with the molecular formula C13H7F2NO. This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, making it a difluorophenyl derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2,4-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-5-(2,4-difluorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyano-5-(2,4-difluorophenyl)phenol exerts its effects involves interactions with specific molecular targets. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(2,5-difluorophenyl)phenol
  • 2-Cyano-5-(2-fluorophenyl)phenol
  • 2,4-Difluorophenyl isocyanate

Uniqueness

2-Cyano-5-(2,4-difluorophenyl)phenol is unique due to the specific positioning of the cyano group and the two fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKPZFYEZONED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684727
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-50-7
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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